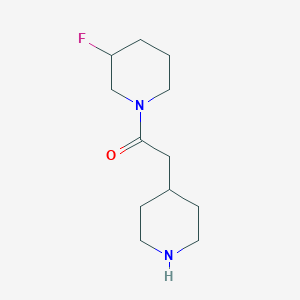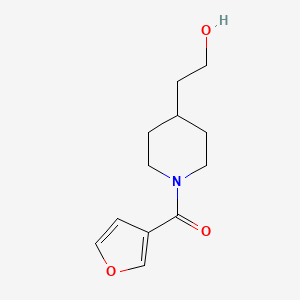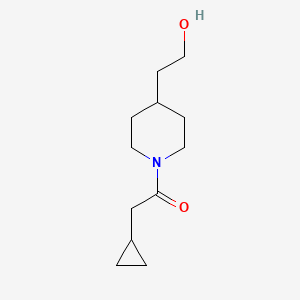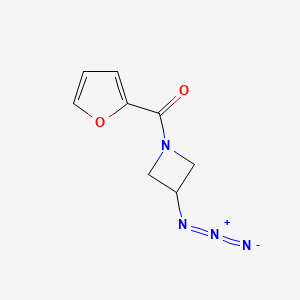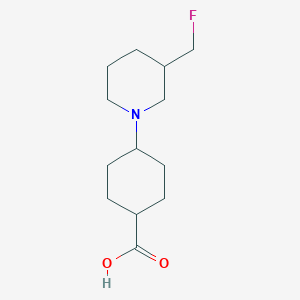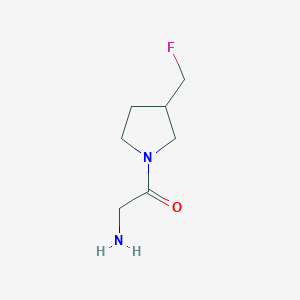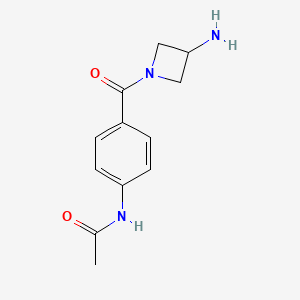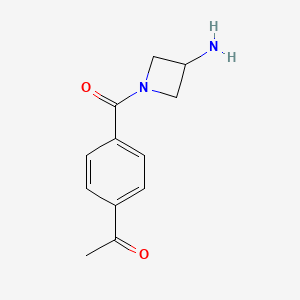
1-(2-叠氮乙基)-3,3-二氟吡咯烷
描述
Synthesis Analysis
The synthesis of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine involves various chemical reactions. For instance, it can be synthesized through [3+2] cycloaddition, a method pivotal in the creation of compounds with potential medicinal applications. Another method involves the use of sodium periodate, which gives rise to particles with a diameter of up to one micrometer .科学研究应用
合成和构建模块
1-(2-叠氮乙基)-3,3-二氟吡咯烷是合成各种复杂有机分子中的有价值中间体。这种化合物独特的结构特征使其成为合成各种杂环化合物和在药物化学中进行修饰的有用构建模块。
二氟吡咯烷的合成:通过涉及环化过程和亲核加成的高效合成途径已经实现了3,3-二氟吡咯烷的合成。这些过程突显了二氟吡咯烷衍生物在有机合成中的实用性,提供了访问对药物发现和开发感兴趣的氟代杂环化合物的途径 (Xu et al., 2005),(McAlpine et al., 2015)。
N-杂环构建模块:该化合物已被用于制备2H-氮杂环-2-羰基叠氮,展示了其在生成新的杂环构建模块中的作用,这些模块经历各种重排反应以产生具有生物活性的分子 (Funt et al., 2020)。
药物化学和药物设计
在药物化学中,探索了将二氟吡咯烷骨架纳入以增强药物候选化合物的药代动力学特性。氟原子有助于代谢稳定性,并且可以影响分子的生物活性。
- 酶抑制剂:通过二氟甲基化过程合成手性2,4-二取代3,3-二氟吡咯烷,展示了二氟吡咯烷基团在设计酶抑制剂中的重要性,突显了其对降低胺基功能的碱性和抑制酶识别过程的影响 (Li & Hu, 2007)。
高级有机合成和材料科学
1-(2-叠氮乙基)-3,3-二氟吡咯烷的多功能性延伸到高级有机合成领域,在这里,其叠氮基团有助于构建复杂的分子结构,并且在材料科学中用于开发具有潜在应用的新材料。
- 复杂杂环化合物:通过级联转化在合成复杂杂环化合物,如螺[吡咯烷-3,3'-氧吲哚],中展示了该化合物在构建具有潜在生物相关性的复杂分子结构中的作用 (Akaev et al., 2017)。
作用机制
Target of Action
Azides and pyrrolidines, which are part of this compound, are often used in the synthesis of biologically active molecules . Azides can react with alkynes to form stable triazole rings, a reaction known as click chemistry, which is often used in drug design . Pyrrolidines are found in many bioactive compounds and can interact with various biological targets .
Mode of Action
Without specific studies on “1-(2-Azidoethyl)-3,3-difluoropyrrolidine”, it’s difficult to predict its exact mode of action. Azides can act as a bio-orthogonal chemical reporter that can be selectively modified with probes for visualization or enrichment . Pyrrolidines can exhibit diverse modes of action depending on their substitution pattern .
Biochemical Pathways
Compounds containing azides and pyrrolidines can be involved in a wide range of biochemical processes .
Result of Action
Without specific studies, it’s difficult to predict the molecular and cellular effects of “1-(2-Azidoethyl)-3,3-difluoropyrrolidine”. Azides and pyrrolidines are often used in the synthesis of biologically active compounds, suggesting that this compound could potentially have bioactive properties .
Action Environment
The action, efficacy, and stability of “1-(2-Azidoethyl)-3,3-difluoropyrrolidine” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the reactivity of azides can be influenced by the presence of certain catalysts .
生化分析
Biochemical Properties
1-(2-Azidoethyl)-3,3-difluoropyrrolidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These interactions are crucial for the synthesis of complex molecules and the modification of biomolecules. The azide group of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine can form stable triazole linkages with alkyne-containing molecules, facilitating the creation of bioconjugates and other functionalized compounds .
Cellular Effects
1-(2-Azidoethyl)-3,3-difluoropyrrolidine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages through CuAAC reactions allows it to be used in the labeling and tracking of biomolecules within cells. This can lead to changes in cell function, including alterations in signaling pathways and gene expression patterns . Additionally, the compound’s interactions with cellular proteins and enzymes can impact cellular metabolism, potentially leading to changes in metabolic flux and the levels of specific metabolites.
Molecular Mechanism
The molecular mechanism of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine involves its ability to participate in CuAAC reactions, forming stable triazole linkages with alkyne-containing molecules. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition of the azide and alkyne groups. The resulting triazole linkage is highly stable and can be used to modify biomolecules, such as proteins and nucleic acids. This modification can lead to changes in the activity and function of the modified biomolecules, including enzyme inhibition or activation and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine can change over time. The compound’s stability and degradation are important factors to consider when using it in biochemical experiments. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses leading to minimal changes in cellular function and higher doses resulting in more significant effects. Toxic or adverse effects have been observed at high doses, including changes in organ function and overall health . It is important to carefully control the dosage when using this compound in animal studies to avoid potential toxicity.
Metabolic Pathways
1-(2-Azidoethyl)-3,3-difluoropyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving azide reduction and triazole formation, leading to the production of stable metabolites . These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites within cells, potentially leading to changes in cellular function and metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with potential implications for its use in biochemical experiments and therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum, mitochondria, and nucleus can influence its interactions with biomolecules and its overall effects on cellular function.
属性
IUPAC Name |
1-(2-azidoethyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N4/c7-6(8)1-3-12(5-6)4-2-10-11-9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTWIEHDIYYTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




